Nanterinone mesylate
Overview
Description
Nanterinone mesylate is the mesylate form of Nanterinone, a novel positive inotropic and balanced vasodilator. It is known for its ability to improve acute hemodynamics, particularly in patients with mild to moderate heart failure . The compound is an orally available partial phosphodiesterase inhibitor, which contributes to its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Nanterinone mesylate are not well-documented. Typically, such processes would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for research or therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Nanterinone mesylate can undergo various chemical reactions, including:
Substitution Reactions: The mesylate group (-OMs) is a good leaving group, making this compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, it is likely that the compound can participate in these reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium chloride (NaCl) or sodium bromide (NaBr).
Oxidation and Reduction: Standard oxidizing agents (eg, potassium permanganate) and reducing agents (eg
Major Products Formed
The major products formed from substitution reactions involving this compound would be the corresponding substituted compounds, where the mesylate group is replaced by the nucleophile .
Scientific Research Applications
Nanterinone mesylate has several scientific research applications, including:
Mechanism of Action
Nanterinone mesylate exerts its effects primarily through the inhibition of phosphodiesterase enzymes. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which enhances cardiac contractility and promotes vasodilation . The molecular targets include phosphodiesterase enzymes, and the pathways involved are those regulating cAMP levels and associated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Aminophylline: A nonselective phosphodiesterase inhibitor used for its bronchodilatory effects.
Nortadalafil: A phosphodiesterase-5 inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Uniqueness of Nanterinone Mesylate
This compound is unique due to its balanced vasodilatory and positive inotropic effects, which make it particularly useful in treating heart failure. Unlike some other phosphodiesterase inhibitors, it offers a combination of improved cardiac contractility and vasodilation, providing a comprehensive therapeutic approach .
Properties
IUPAC Name |
6-(2,4-dimethylimidazol-1-yl)-8-methyl-1H-quinolin-2-one;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.CH4O3S/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12;1-5(2,3)4/h4-8H,1-3H3,(H,17,19);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIIHULZOTWACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145514 | |
Record name | Nanterinone mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102791-74-2 | |
Record name | Nanterinone mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102791742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nanterinone mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NANTERINONE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O345A477QI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.